molecular formula C16H26N2O4S B2734115 1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide CAS No. 2361585-63-7

1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide

Cat. No.: B2734115
CAS No.: 2361585-63-7
M. Wt: 342.45
InChI Key: MTNUXYOGFNPVMV-OKILXGFUSA-N
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Description

1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a cyclohexyl group with a methylsulfonyl substituent, and a prop-2-enoyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain without affecting COX-1, thereby minimizing gastrointestinal side effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a cyclohexyl group with a methylsulfonyl substituent, and a prop-2-enoyl group

Properties

IUPAC Name

N-(4-methylsulfonylcyclohexyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-3-15(19)18-10-8-12(9-11-18)16(20)17-13-4-6-14(7-5-13)23(2,21)22/h3,12-14H,1,4-11H2,2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNUXYOGFNPVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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